![molecular formula C5H7ClO2 B169126 3-Chloro-tetrahydro-pyran-4-one CAS No. 160427-98-5](/img/structure/B169126.png)
3-Chloro-tetrahydro-pyran-4-one
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Overview
Description
3-Chloro-tetrahydro-pyran-4-one is a chemical compound with the CAS Number: 160427-98-5 . It has a molecular weight of 134.56 . The compound is a white solid and is used as an intermediate in organic chemistry .
Synthesis Analysis
Tetrahydro-4H-pyran-4-one has been prepared in a two-stage process from 3-chloropropionyl chloride, with an overall yield of 45% . It is also used in the synthesis of various compounds using an atom-economic approach .
Molecular Structure Analysis
The InChI code for 3-Chloro-tetrahydro-pyran-4-one is 1S/C5H7ClO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2
. This indicates that the compound consists of 5 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .
Chemical Reactions Analysis
Tetrahydro-4H-pyran-4-one is used in the synthesis of various compounds . It undergoes condensation reactions in the preparation of dipeptides and spiroimidazolones . It is also employed in Wittig reactions for the synthesis of Penicillins and in a ring of vitamin D3 .
Scientific Research Applications
Multicomponent Reaction (MCR) Approach
3-Chloro-tetrahydro-pyran-4-one can be used in the synthesis of pyran derivatives via a multicomponent reaction (MCR) approach . This approach is favored due to its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .
Biological and Pharmaceutical Properties
Pyran derivatives, including 3-Chloro-tetrahydro-pyran-4-one, have a broad spectrum of biological and pharmaceutical properties. They are known for their anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, and insecticidal properties .
Synthesis of Symmetric Tetra Substituted Methanes
3-Chloro-tetrahydro-pyran-4-one is employed in the preparation of symmetric tetra substituted methanes . This process involves the use of the methyl enol ether as a useful protecting agent for alcohols .
Atom-Economic Approach
3-Chloro-tetrahydro-pyran-4-one is used in the synthesis of various compounds using an atom-economic approach . This approach is beneficial as it minimizes waste and is more environmentally friendly .
Ruthenium-Catalyzed Coupling Reaction
3-Chloro-tetrahydro-pyran-4-one can be used in a ruthenium-catalyzed coupling reaction between pent-2-yne-1,5-diols and Michael acceptors, resulting in the formation of β-hydroxyenones with high yields and regioselectivity .
Organic Precursor
3-Chloro-tetrahydro-pyran-4-one serves as an organic precursor in the field of synthetic chemistry . It contributes to the formation of privileged heterocyclic scaffolds with enhanced biological activity .
Mechanism of Action
Target of Action
Tetrahydro-4h-pyran-4-one, a closely related compound, has been reported to have potential biological activities, including antimicrobial and insecticidal properties
Mode of Action
It’s known that tetrahydro-4h-pyran-4-one exhibits reactivity towards nucleophiles and electrophiles, making it useful for functionalization and synthesis of organic compounds . The oxygen atom in the pyran ring acts as a nucleophile, readily participating in reactions such as acylation, alkylation, and condensation reactions .
Biochemical Pathways
Tetrahydro-4h-pyran-4-one is a valuable building block for the construction of various oxacycles . It’s also used in the synthesis of various compounds using an atom-economic approach .
Result of Action
Tetrahydro-4h-pyran-4-one and its derivatives have shown anti-influenza virus activity, indicating their potential as candidates for antiviral drug development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-tetrahydro-pyran-4-one. For instance, tetrahydro-4H-pyran-4-one is stable under normal conditions, but can degrade when exposed to heat, light, or oxidizing agents . It’s also important to note that the compound is flammable .
Safety and Hazards
While specific safety and hazard information for 3-Chloro-tetrahydro-pyran-4-one is not available in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar chemical compounds . Personal protective equipment should be used and all sources of ignition should be removed .
properties
IUPAC Name |
3-chlorooxan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHAJPZAYADBSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447542 |
Source
|
Record name | 3-Chlorooxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
160427-98-5 |
Source
|
Record name | 3-Chlorooxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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